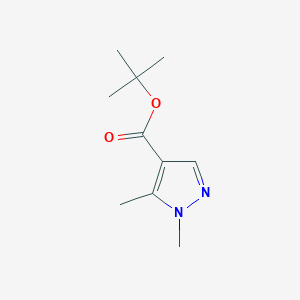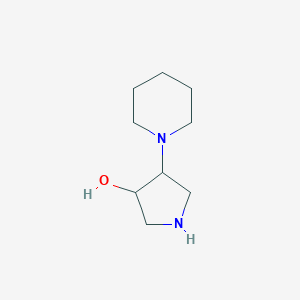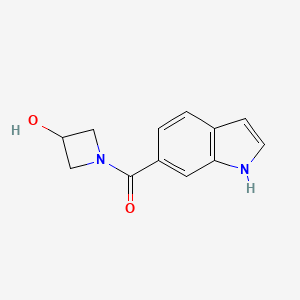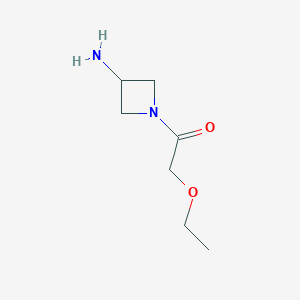![molecular formula C10H12F3NO B1469142 1,1,1-Trifluoro-3-[(3-methylphenyl)amino]propan-2-ol CAS No. 331-18-0](/img/structure/B1469142.png)
1,1,1-Trifluoro-3-[(3-methylphenyl)amino]propan-2-ol
Vue d'ensemble
Description
“1,1,1-Trifluoro-3-[(3-methylphenyl)amino]propan-2-ol” is a complex organic compound. It contains a trifluoro group, which is characterized by three fluorine atoms attached to a carbon atom, making it part of the organofluorine class of compounds. It also contains a 3-methylphenyl group (a phenyl ring with a methyl substituent at the 3rd position) and an amino group attached to a propan-2-ol group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the trifluoro group, the 3-methylphenyl group, and the amino group attached to the propan-2-ol group. The presence of these functional groups would likely influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the trifluoro group, the 3-methylphenyl group, and the amino group. The trifluoro group is known for its high electronegativity, which could make the compound reactive. The amino group could participate in various reactions involving the formation or breaking of nitrogen-containing bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoro group could contribute to the compound’s polarity, while the 3-methylphenyl group could contribute to its hydrophobicity. The presence of the amino group could influence the compound’s basicity .Applications De Recherche Scientifique
Enantioselective Synthesis and Kinetic Resolution
Trifluoro compounds, including those related to "1,1,1-Trifluoro-3-[(3-methylphenyl)amino]propan-2-ol", have been utilized in enantioselective synthesis and kinetic resolution processes. For example, research demonstrates the highly stereocontrolled access to trifluoro-epoxypropane derivatives through lipase-mediated kinetic resolution, showcasing the potential for producing enantiomerically pure compounds for further chemical synthesis or pharmaceutical applications (Shimizu, Sugiyama, & Fujisawa, 1996).
Physicochemical Properties
Studies on the physicochemical properties of trifluoromethyl groups in compounds reveal the influence of these groups on miscibility with water and other solvents. This research is crucial for understanding the solvation and interaction behaviors of trifluorinated compounds in various environments, which can have implications for their use in material science and biochemistry (Fioroni, Burger, Mark, & Roccatano, 2003).
Novel Synthesis Approaches
Innovative synthetic approaches have been developed for trifluoromethylated compounds, including methods for regio- and stereo-selective synthesis. These approaches enable the production of structurally complex and functionally diverse molecules, which can serve as valuable intermediates in pharmaceutical and material science research (Zhang, Zhao, & Lu, 2007).
Application in Fluorescent Markers
The development of fluorescent markers using trifluoromethylated compounds for biodiesel quality control demonstrates the versatility of these compounds in environmental and industrial applications. This research highlights the potential for utilizing trifluoromethylated compounds in developing new materials for environmental monitoring and quality assurance processes (Pelizaro et al., 2019).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1,1,1-trifluoro-3-(3-methylanilino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-7-3-2-4-8(5-7)14-6-9(15)10(11,12)13/h2-5,9,14-15H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNFIEBKQLGABH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-3-[(3-methylphenyl)amino]propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1469061.png)
![3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1469062.png)



![N-methyl-1-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1469069.png)
![8-(Pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1469072.png)





